molecular formula C7H5ClF3NO B1425162 [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 917396-39-5

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No. B1425162
Key on ui cas rn: 917396-39-5
M. Wt: 211.57 g/mol
InChI Key: WWVOQPNHXXAYKT-UHFFFAOYSA-N
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Patent
US09301526B2

Procedure details

To a stirred solution of e 2-chloro-6-(trifluoromethyl)nicotinic acid (Int-15) (40 g, 1.0 eq.) in THF (400 mL) was added BH3-THF (266.6 mL, 1.5 eq) at room temperature. The progress of the reaction was monitored by TLC. After 16 h the reaction mixture was concentrated under reduced pressure to remove THF. The resulting reaction mixture was diluted with 10% NaHCO3 (500 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layers were washed with water (500 mL), brine (500 mL), dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to get crude [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol (Int-16) as light yellow liquid, 32 g (85.5%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
266.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B.C1COCC1>C1COCC1.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[N:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
Name
Quantity
266.6 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 16 h the reaction mixture was concentrated under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to remove THF
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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